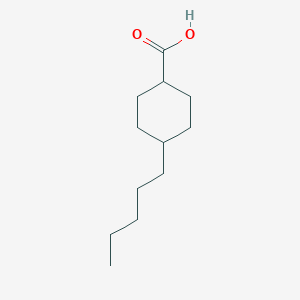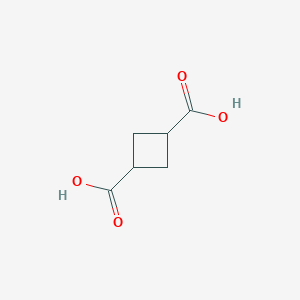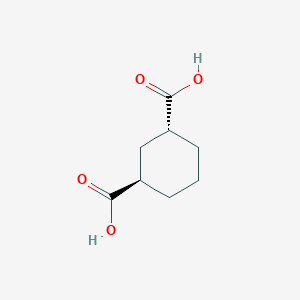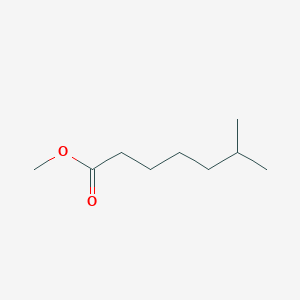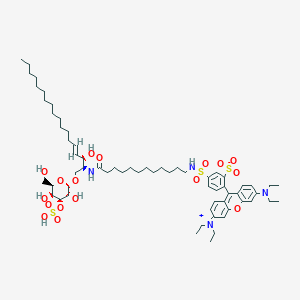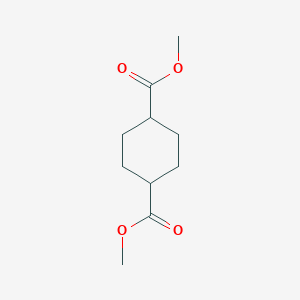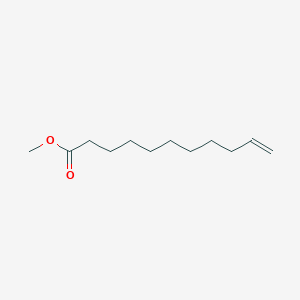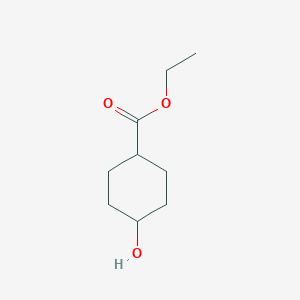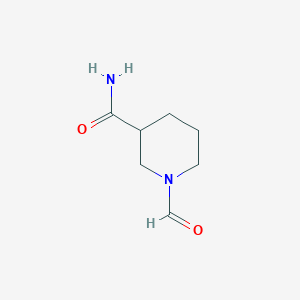
1-Formylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylpiperidine-3-carboxamide, also known as FPC, is a chemical compound that has been widely studied for its potential applications in scientific research. FPC is a piperidine derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-Formylpiperidine-3-carboxamide is not fully understood, but it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are involved in learning and memory processes, and their dysfunction has been implicated in various neurological disorders. By blocking NMDA receptors, 1-Formylpiperidine-3-carboxamide may help to protect against neurodegeneration and improve cognitive function.
Biochemical and Physiological Effects:
1-Formylpiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects. 1-Formylpiperidine-3-carboxamide has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Formylpiperidine-3-carboxamide in lab experiments is its relatively low toxicity and lack of significant side effects. 1-Formylpiperidine-3-carboxamide is also relatively easy to synthesize and has been widely studied, making it a well-established research tool. However, one limitation of using 1-Formylpiperidine-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-Formylpiperidine-3-carboxamide. One area of interest is the development of 1-Formylpiperidine-3-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Formylpiperidine-3-carboxamide's effects on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-Formylpiperidine-3-carboxamide and its potential applications in clinical settings.
Méthodes De Synthèse
1-Formylpiperidine-3-carboxamide can be synthesized through several methods, including the reaction of 1,3-dimethylpiperazine with formic acid or the reaction of piperidine-3-carboxylic acid with formic anhydride. One of the most common methods for synthesizing 1-Formylpiperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with formic acid in the presence of a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
1-Formylpiperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-Formylpiperidine-3-carboxamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-Formylpiperidine-3-carboxamide has also been studied for its potential applications in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
130250-55-4 |
|---|---|
Nom du produit |
1-Formylpiperidine-3-carboxamide |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1-formylpiperidine-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)6-2-1-3-9(4-6)5-10/h5-6H,1-4H2,(H2,8,11) |
Clé InChI |
NADNERWNWVUWEZ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C=O)C(=O)N |
SMILES canonique |
C1CC(CN(C1)C=O)C(=O)N |
Synonymes |
3-Piperidinecarboxamide,1-formyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




